molecular formula C10H13N5NaO10P2 B1602396 CID 16218960 CAS No. 71997-39-2

CID 16218960

Cat. No.: B1602396
CAS No.: 71997-39-2
M. Wt: 448.18 g/mol
InChI Key: ULQAEEYTGARSBZ-UOERWJHTSA-N
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Description

CID 16218960, also known as Adenosine 5′-diphosphate, periodate oxidized sodium salt, is a chemical compound with the molecular formula C10H13N5NaO10P2 and a molecular weight of 448.18 g/mol.

Chemical Reactions Analysis

CID 16218960 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include periodate for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with periodate results in the formation of the periodate oxidized sodium salt, while reduction with sodium borohydride can lead to the formation of reduced derivatives.

Scientific Research Applications

CID 16218960 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying oxidation-reduction reactions and as a precursor for synthesizing other compounds. In biology, it is utilized in enzymatic studies and as a substrate for various biochemical assays. In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating cellular processes and signaling pathways. Additionally, it has industrial applications in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 16218960 involves its interaction with specific molecular targets and pathways. As an oxidized derivative of adenosine diphosphate, it can modulate enzymatic activities and cellular signaling processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in nucleotide metabolism and signaling pathways. These interactions can influence various cellular functions, including energy metabolism, signal transduction, and gene expression .

Comparison with Similar Compounds

CID 16218960 can be compared with other similar compounds, such as adenosine diphosphate (ADP) and its derivatives While ADP is a naturally occurring nucleotide involved in cellular energy metabolism, this compound is a chemically modified derivative with unique propertiesSimilar compounds include other oxidized nucleotides and nucleotide analogs used in biochemical and pharmaceutical research .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it valuable for research in chemistry, biology, medicine, and industry

Properties

InChI

InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQAEEYTGARSBZ-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5NaO10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585073
Record name PUBCHEM_16218960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71997-39-2
Record name PUBCHEM_16218960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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